molecular formula C24H38O4 B8146452 (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

货号: B8146452
分子量: 390.6 g/mol
InChI 键: XAGTZUQUSSNQAI-TYQXEKSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a chiral, stereospecific bile acid intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This compound serves as a crucial synthetic precursor in the laboratory-scale synthesis of complex steroidal molecules, including natural bile acids like cholic acid and its derivatives [https://pubchem.ncbi.nlm.nih.gov/]. Its defined (R) configuration at the C-17 side chain and specific stereochemistry throughout the steroid nucleus make it invaluable for studying structure-activity relationships (SAR) and for the targeted preparation of single-enantiomer steroid analogs. Researchers utilize this intermediate to investigate metabolic pathways, receptor interactions, and the development of novel therapeutic agents targeting nuclear receptors such as the Farnesoid X Receptor (FXR) [https://www.rcsb.org/]. Our product is supplied as a high-purity compound, characterized by advanced analytical techniques to ensure identity and quality for your most demanding research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(4R)-4-[(3R,5R,8S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,21+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGTZUQUSSNQAI-TYQXEKSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C=C3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Alkaline Hydrolysis of Bovine/Ovine Bile

Cholic acid, extracted from bovine or ovine bile, undergoes alkaline hydrolysis under controlled conditions to yield the target compound. A representative protocol involves:

  • Saponification : Treating crude bile with aqueous NaOH (20% w/v) at 100–130°C for 1–5 hours, followed by heating to 155–180°C for 6–7 hours under reduced pressure to remove water.

  • Acidification : Adjusting the pH to ≤2 with HCl precipitates the crude product, which is filtered and washed with cold water.

Key Data :

ParameterValueSource
Purity (HPLC)50–98%
Yield60–75%

Selective Oxidation and Reduction

To enhance purity, the crude product is subjected to oxidation-reduction cycles:

  • Methylation : Reacting cholic acid with methanol and sulfuric acid (18g/100g cholic acid) at room temperature for 5 hours forms methyl cholate, reducing side reactions.

  • Oxidation : Treating methyl cholate with sodium hypochlorite or pyridinium chlorochromate selectively oxidizes C7 or C12 positions, followed by hydrazine-mediated reduction to restore hydroxyl groups.

Critical Conditions :

  • Solvent : Tetrahydrofuran (THF) or diethyl ether for optimal solubility.

  • Temperature : 40–90°C during acetonitrile-induced crystallization.

Industrial-Scale Purification

Solvent Recrystallization

Crude 3β,12α-dihydroxy-5β-cholan-24-oic acid is purified via ether/acetonitrile fractional crystallization:

  • Dissolution : Dissolve 100g crude product in 1L methyl tert-butyl ether (MTBE) at 50–65°C.

  • Antisolvent Addition : Gradually add 1.5–10 volumes of acetonitrile to precipitate pure product.

  • Cooling : Cool to -20°C for 12 hours to maximize yield.

Performance Metrics :

ParameterValueSource
Final Purity (HPLC)≥99%
Impurities<0.15%

Salt Formation and Regeneration

To eliminate organic solvents:

  • Salt Formation : React the acid with potassium hydroxide to form potassium 3β,12α-dihydroxy-5β-cholan-24-oate.

  • Acidification : Treat the salt with HCl (1M) to regenerate the free acid, followed by lyophilization.

Advantages :

  • Reduces residual acetonitrile/THF to <10 ppm.

  • Enhances particle size uniformity (D90 <20 µm).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method ensures purity:

  • Column : C18 (250 × 4.6 mm, 5µm).

  • Mobile Phase : Acetonitrile/water (70:30 v/v) at 1mL/min.

  • Detection : UV at 210 nm.

Representative Chromatogram :

PeakRetention Time (min)Identity
16.2Target compound
28.93α,12α-Dihydroxy isomer

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • δ 3.62 (m, H-3β), 3.41 (m, H-12α), 2.34 (t, J=7.2 Hz, H-24).

  • Methyl groups at δ 0.68 (s, C-18), 0.94 (d, C-21).

Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • Throughput : 50kg/batch using fluidized bed dryers.

  • Solvent Recovery : 90% MTBE recycled via distillation.

Environmental Impact

  • Waste Reduction : 40% lower solvent consumption vs. batch methods.

  • Energy Efficiency : Spin flash drying reduces energy use by 30% .

化学反应分析

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

科学研究应用

Overview

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with significant implications in various scientific fields. Its unique structural features and biological properties make it a subject of interest in medicinal chemistry and biochemistry.

Pharmaceutical Development

This compound has been studied for its potential therapeutic applications in various diseases due to its interaction with nuclear receptors. It may modulate gene expression related to metabolic pathways and inflammation. Research indicates that it can influence lipid metabolism and may have implications in treating metabolic disorders .

Endocrine Function Modulation

The compound's structure suggests potential activity as a steroid analog. It may interact with steroid hormone receptors and influence endocrine functions. This can be particularly relevant in the study of hormonal therapies for conditions such as hormone-sensitive cancers .

Case Study 1: Metabolic Regulation

A study explored the effects of (R)-4-((3R,... on lipid profiles in animal models. The results indicated a significant reduction in triglyceride levels and an improvement in insulin sensitivity. The mechanism was attributed to the compound's action on PPAR (Peroxisome Proliferator-Activated Receptors), which play a crucial role in fatty acid storage and glucose metabolism .

Case Study 2: Anti-inflammatory Properties

Another research project investigated the anti-inflammatory effects of this compound in vitro. It was found to inhibit key inflammatory markers and cytokines involved in chronic inflammation. This suggests its potential use in developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthetic Routes

The synthesis of (R)-4-((3R,... involves several steps:

  • Formation of the cyclopenta[a]phenanthrene core.
  • Functionalization through hydroxylation and alkylation reactions.
  • Purification via chromatography techniques.

These methods ensure high purity and yield of the final product suitable for research applications .

作用机制

The mechanism of action of ®-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with nuclear receptors. These receptors, when activated by the compound, undergo a conformational change that allows them to bind to specific DNA sequences, regulating the expression of target genes . This regulation can lead to various physiological effects, depending on the genes involved.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing synthetic routes, substituent variations, and functional properties:

Compound Key Structural Features Synthesis Highlights Biological/Physical Properties References
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid C3/C12 dihydroxy; C10/C13 methyl; (R)-pentanoic acid Derived from lithocholic acid via hydroxylation and methylation; purity >95% by ¹H NMR High polarity due to dihydroxy groups; potential bile acid-like activity
(R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid C3 hydroxy; C7 methoxy; C10/C13 methyl TBDMS-protected intermediate (68% yield); deprotected with TBAF Increased lipophilicity due to methoxy group; inhibits Clostridium difficile spore germination
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 7) C3 hydroxy; methyl ester side chain TsOH·H₂O-mediated esterification; mp 105.3–106.5°C Esterification enhances membrane permeability; reduced acidity vs. free carboxylic acid
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 8) C3 ketone; methyl ester IBX/TFA oxidation of Compound 7; mp 124.2–126.1°C Ketone group may alter receptor interactions; used as intermediate for further derivatization
Methyl (4R)-4-((3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (MOL008838) C3/C7/C12 trihydroxy; methyl ester Not detailed in evidence; referenced as a bile acid derivative Trihydroxy structure mimics cholic acid; likely involved in lipid emulsification
Isochenodeoxycholic Acid (3,7-Dihydroxy variant) C3/C7 dihydroxy; C10/C13 methyl Commercial synthesis (CAS 78919-26-3); storage at -20°C Used in pharmaceutical research; stereochemistry differs from target compound
(R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-(Allyloxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide C3 allyloxy; pentanamide side chain GP-9 synthesis from carboxylic acid precursor (93% yield) Amide group enhances metabolic stability; potential CNS activity

Key Observations:

Structural Modifications :

  • Hydroxyl Groups : The number and position of hydroxyls (e.g., C3, C7, C12) dictate solubility and hydrogen-bonding capacity. Trihydroxy derivatives (e.g., MOL008838) resemble cholic acid, whereas dihydroxy variants (target compound) may exhibit altered membrane interactions .
  • Side-Chain Functionalization : Methyl esters (Compound 7) and amides () improve bioavailability by reducing polarity.

Synthetic Efficiency :

  • Protection/deprotection strategies (e.g., TBDMS in ) achieve moderate yields (68%), while direct oxidation (Compound 8) requires rigorous conditions (IBX/TFA) .
  • Amide derivatives (e.g., ) are synthesized efficiently (93% yield) via coupling reactions .

Biological Implications: Methoxy-substituted derivatives () show inhibitory activity against C. Stereochemical variations (e.g., Isochenodeoxycholic acid in ) may lead to divergent metabolic pathways compared to the target compound .

生物活性

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with potential biological activities. Its unique structure suggests various interactions with biological systems that warrant detailed exploration.

  • Molecular Formula : C24H38O4
  • Molecular Weight : 390.56 g/mol
  • CAS Number : 24637-46-5
  • IUPAC Name : (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2... (full name truncated for brevity)

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure can contribute to scavenging free radicals and reducing oxidative stress in cells.

2. Anti-inflammatory Effects

Studies have shown that compounds derived from similar steroidal structures can modulate inflammatory pathways. The potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines.

3. Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action could involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer

Case Study 1: Antioxidant Activity Assessment

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to reduce oxidative stress in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

A research article in Phytotherapy Research explored the anti-inflammatory effects of related compounds. It was found that these compounds inhibited NF-kB signaling pathways and reduced the expression of TNF-alpha and IL-6 in macrophage cell lines.

Case Study 3: Cytotoxicity Evaluation

A study conducted on human cancer cell lines demonstrated that (R)-4-((3R...) exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis characterized by increased Annexin V staining.

常见问题

Q. What are the key steps and optimal conditions for synthesizing (R)-4-[...]pentanoic acid?

Methodological Answer: The synthesis involves multi-step protection-deprotection strategies. A representative protocol includes:

Methylation : Reacting the precursor (0.300 g, 0.483 mmol) with methyl triflate (0.06 mL, 0.5 mmol) in DCM using 2,6-di-tert-butylpyridine as a base for 24 hours .

Silylation : Introducing tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties, yielding a 68% isolated product after column chromatography (0–50% ethyl acetate/DCM) .

Deprotection : Treating the silylated intermediate with TBAF in THF to remove protecting groups, achieving 84% yield after purification .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry and confirm functional groups. For example, key peaks include δ 3.66 (s, 3H, OCH3) and δ 175.0 (C=O) in CDCl3 .
  • HRMS (ESI) : Verify molecular weight (e.g., m/z 457.3294 [M + Na+] calculated vs. 457.3290 observed) .
  • Polarimetry : Confirm enantiomeric purity by measuring optical rotation, critical for chiral centers .

Q. What purification techniques are recommended to achieve high-purity samples?

Methodological Answer:

  • Silica Gel Chromatography : Use gradient elution (e.g., 0–50% ethyl acetate/DCM) for intermediates .
  • Recrystallization : Optimize solvent systems (e.g., methanol/DCM mixtures) for final products .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity >95% .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate biological activity against pathogens like Clostridium difficile?

Methodological Answer:

  • Spore Germination Assays : Incubate the compound with C. difficile spores in anaerobic conditions. Monitor germination inhibition via optical density (OD600) shifts .
  • Cytotoxicity Testing : Use human colonic epithelial cells (e.g., HT-29) to assess IC50 values, ensuring selectivity over host cells .
  • Mechanistic Studies : Perform transcriptomic analysis to identify gene targets (e.g., bile acid transporters) using RNA-seq .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like pH, temperature, and bacterial strain specificity (e.g., C. difficile ribotype variations) .
  • Purity Validation : Use orthogonal methods (NMR, HRMS) to rule out impurities affecting bioactivity .
  • Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can computational models predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to nuclear receptors (e.g., FXR) with bile acid-binding pockets. Validate with free energy calculations (ΔG) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corolate structural features (e.g., hydroxyl positions) with activity using Random Forest algorithms .

Q. What are the best practices for ensuring compound stability under various experimental conditions?

Methodological Answer:

  • Storage : Store lyophilized powder at -20°C (3 years) or in DMSO at -80°C (1 year) to prevent degradation .
  • Stability Screening : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Light Sensitivity : Conduct experiments under amber glassware or low-light conditions to avoid photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。